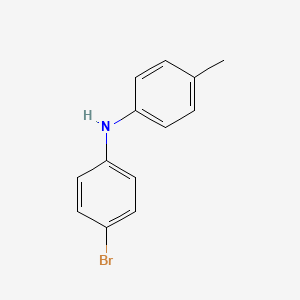

4-Bromo-N-(p-tolyl)aniline

Description

4-Bromo-N-(p-tolyl)aniline is a substituted aniline derivative featuring a bromine atom at the para position of the aniline ring and an N-bound p-tolyl group (methyl-substituted phenyl). This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of ligands for metal complexes. Its structure enables diverse reactivity, including participation in Buchwald–Hartwig amination, Suzuki–Miyaura coupling, and Schiff base formation .

Properties

IUPAC Name |

N-(4-bromophenyl)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBUEPYWYDNJQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474766 | |

| Record name | 4-Bromo-N-(4-methylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858516-23-1 | |

| Record name | 4-Bromo-N-(4-methylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(p-tolyl)aniline can be achieved through several methods. One common approach involves the bromination of N-(p-tolyl)aniline. This process typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the para position.

Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromoaniline is coupled with p-tolylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized to ensure high purity and yield, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(p-tolyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The nitro group in related compounds can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.

Suzuki-Miyaura Coupling: Palladium catalyst, potassium carbonate, and p-tolylboronic acid.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst.

Major Products

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: Quinones or other oxidized derivatives.

Reduction: Corresponding amines.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions

4-Bromo-N-(p-tolyl)aniline serves as a crucial intermediate in the synthesis of more complex organic compounds. Its structure allows it to participate in various chemical reactions, facilitating the formation of pharmaceuticals, dyes, and other functional materials. The compound's ability to undergo electrophilic substitution reactions makes it valuable in creating derivatives that possess enhanced properties or functionalities .

Synthesis Methodologies

Several methodologies can be employed to synthesize this compound, including:

- Bromination of N-(p-tolyl)aniline: This method involves the direct bromination of N-(p-tolyl)aniline at the para position.

- N-alkylation reactions: These reactions can introduce additional functional groups, expanding the compound's utility in synthetic chemistry.

Medicinal Chemistry

Pharmacological Properties

Research indicates that this compound exhibits potential anti-inflammatory and anticancer activities. Studies have shown that compounds with similar structures may interact with biological molecules, making them suitable candidates for therapeutic applications. The exploration of its biological activity is ongoing, focusing on its mechanisms of action and efficacy against various diseases .

Biological Studies

The compound is being investigated for its interactions with enzymes and receptors, which could lead to the development of new drugs targeting specific pathways involved in disease processes. Its unique structure allows for modifications that may enhance its biological activity while reducing toxicity.

Material Science

Development of Functional Materials

In material science, this compound can be utilized in the development of novel materials such as polymers and composites. Its reactivity allows it to be incorporated into polymer matrices, potentially improving mechanical properties or introducing specific functionalities such as conductivity or thermal stability .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 4-Bromoaniline | Lacks the methyl group on nitrogen | Simpler structure without additional substituents |

| N-(p-Tolyl)aniline | Lacks bromine at para position | Absence of halogen affects reactivity |

| 4-Chloro-N-(p-tolyl)aniline | Contains chlorine instead of bromine | Different halogen may influence reactivity |

This compound stands out due to its combination of both a bromine atom and a methyl group on nitrogen, enhancing its reactivity compared to these analogs .

Mechanism of Action

The mechanism of action of 4-Bromo-N-(p-tolyl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in anti-inflammatory studies, it may inhibit the activity of enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted N-(p-tolyl)anilines

a) 4-Fluoro-N-(p-tolyl)aniline (4d)

- Molecular Formula : C₁₃H₁₂FN

- Molecular Weight : 201.24 g/mol

- Synthesis : Prepared via Buchwald–Hartwig amination of 4-iodotoluene with 4-fluoroaniline in 81% yield .

- Key Differences :

- Reactivity : The electron-withdrawing fluorine atom reduces electron density on the aniline ring compared to bromine, altering its coupling efficiency in cross-coupling reactions.

- Applications : Less commonly used in metal complexation due to weaker Lewis basicity compared to bromine derivatives.

b) 4-Chloro-N-(p-tolyl)aniline

- Molecular Formula : C₁₃H₁₂ClN

- Molecular Weight : 217.70 g/mol

- Comparison :

Nitro-Substituted Derivatives

a) 4-Bromo-N-(4-nitrophenyl)aniline

- Molecular Formula : C₁₂H₉BrN₂O₂

- Molecular Weight : 293.12 g/mol

- Properties :

- Applications : Used in dye synthesis and as a corrosion inhibitor.

b) 4-Bromo-N-(4-nitrobenzyl)aniline (C₁₃H₁₁BrN₂O₂)

Heterocyclic and Schiff Base Analogues

a) N-(p-tolyl)pyridin-3-amine (4m)

- Molecular Formula : C₁₂H₁₂N₂

- Synthesis Yield : 83% via Buchwald–Hartwig amination .

- Comparison :

- Electronic Effects : The pyridine ring introduces a strong electron-deficient character, enhancing catalytic activity in metal-mediated reactions.

b) (E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)aniline

- Structure : A Schiff base with methoxy substituents on the benzylidene group.

- Key Difference : The Schiff base structure allows for chelation with transition metals (e.g., Cu²⁺, Fe³⁺), unlike the parent 4-Bromo-N-(p-tolyl)aniline.

Ferrocene and Organometallic Derivatives

a) 4-Bromo-N-(ferrocenylidene)aniline (26C)

- Molecular Formula : C₁₇H₁₄BrNFe

- Synthesis : Condensation of ferrocenecarboxaldehyde with p-bromoaniline (64% yield) .

- Unique Properties: Redox Activity: The ferrocene moiety enables electrochemical applications, such as redox sensors. Thermal Stability: Decomposes at ~250°C, lower than non-metallic analogs.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| This compound | C₁₃H₁₂BrN | 262.15 | N/A | N/A |

| 4-Fluoro-N-(p-tolyl)aniline | C₁₃H₁₂FN | 201.24 | N/A | 81 |

| 4-Bromo-N-(4-nitrophenyl)aniline | C₁₂H₉BrN₂O₂ | 293.12 | 160–162 | N/A |

| 4-Bromo-N-(ferrocenylidene)aniline | C₁₇H₁₄BrNFe | 353.06 | N/A | 64 |

Research Findings and Trends

- Synthetic Efficiency: Electron-withdrawing substituents (e.g., Br, NO₂) on the aniline ring generally improve yields in cross-coupling reactions compared to electron-donating groups (e.g., CH₃) .

- Biological Activity : Nitro and heterocyclic derivatives exhibit enhanced antimicrobial properties, though toxicity profiles require further study .

- Material Science: Schiff base derivatives show promise in nonlinear optics and photochromic materials due to conformational flexibility .

Biological Activity

4-Bromo-N-(p-tolyl)aniline is an organic compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂BrN. It features a bromine atom at the para position of the aniline ring and a methyl group attached to the nitrogen atom. This structural configuration enhances its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry .

Biological Activity Overview

Research indicates that this compound exhibits anti-inflammatory and anticancer activities, making it a subject of interest for therapeutic applications. Its ability to interact with various biological molecules suggests potential pharmacological properties that could be harnessed in drug development .

Table 1: Comparison of Biological Activities

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the bromine substituent may enhance its interaction with biological targets, leading to improved efficacy in therapeutic applications. Studies have focused on its interaction with proteins and nucleic acids, suggesting a role in modulating cellular pathways related to inflammation and cancer .

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .

- Anticancer Activity : Research involving various cancer cell lines showed that this compound inhibited cell growth and induced apoptosis, highlighting its potential as a lead compound for cancer therapy .

- Antimicrobial Properties : Preliminary tests indicated that this compound exhibits antimicrobial activity against specific bacterial strains, suggesting further exploration for use as an antibacterial agent.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.